molecular formula C22H17F3N4O3S2 B2553799 2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 1226447-60-4

2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No. B2553799
CAS RN: 1226447-60-4
M. Wt: 506.52
InChI Key: WCLPRPVGWAECPH-UHFFFAOYSA-N
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Description

The compound 2-((5-(4-Methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a novel molecule that appears to be designed for biological activity, possibly as an anticancer agent. While the provided papers do not directly discuss this specific compound, they do provide insights into similar molecules and their properties. For instance, the first paper discusses a series of novel 2-chloro N-aryl substituted acetamide derivatives with anticancer properties, which suggests that the compound may also have been synthesized with the intention to explore its potential in cancer treatment .

Synthesis Analysis

The synthesis of related compounds involves a linear synthesis approach, as mentioned in the first paper. Although the exact synthesis route for the compound is not provided, it is likely that a similar method was used, involving multiple steps to introduce the various functional groups and to build the complex molecular structure. The synthesis process would involve the use of techniques such as LCMS, IR, and NMR spectroscopies for characterization .

Molecular Structure Analysis

The molecular structure of the compound would be expected to have distinct features such as the presence of a 1H-imidazol-2-yl moiety, a thiazol-2-yl group, and methoxy and trifluoromethoxy phenyl rings. These groups are known to influence the orientation and electronic distribution within the molecule, which can be crucial for its biological activity. The second paper provides an example of how similar molecules crystallize and the orientation of phenyl and thiazole rings in the structure, which could be relevant for understanding the molecular conformation of the compound .

Chemical Reactions Analysis

The compound likely participates in chemical reactions typical of its functional groups. For example, the thioether linkage (sulfanyl group) could be involved in redox reactions or serve as a coordination site for metal ions. The acetamide moiety might engage in hydrogen bonding, which could be significant for its biological activity. The second paper describes how molecules with similar features form hydrogen bonds in the crystal, suggesting that the compound may also form specific intermolecular interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of methoxy and trifluoromethoxy groups could affect the compound's lipophilicity, which is important for cell membrane permeability. The compound's crystalline properties, melting point, solubility, and stability would be determined by its molecular interactions, as exemplified by the second paper's description of the crystalline structure and hydrogen bonding patterns .

Scientific Research Applications

Synthesis and Binding Profile

One of the scientific research applications of compounds similar to 2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is in the synthesis of novel serotonin-3 receptor antagonists, such as 4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole. This compound has shown to be a highly potent member of this class, effectively penetrating the blood-brain barrier upon peripheral administration, making it useful for both in vitro and in vivo studies (Rosen et al., 1990).

Antioxidant and Anti-inflammatory Properties

Compounds similar to this compound have been synthesized and evaluated for their anti-inflammatory and antioxidant activities. For instance, a series of novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides have shown significant antioxidant activity in various assays, with some compounds also demonstrating excellent anti-inflammatory activity, indicating potential therapeutic applications (Koppireddi et al., 2013).

Antitumor Activity

Another application involves the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic ring systems, which were screened for their potential antitumor activity. Among these, certain compounds were found to exhibit considerable anticancer activity against specific cancer cell lines, showcasing their potential as therapeutic agents in oncology (Yurttaş et al., 2015).

Adenosine A3 Receptor Antagonism

Compounds similar to the query chemical have been explored for their selectivity as antagonists for human adenosine A3 receptors, showing potential for therapeutic applications targeting conditions mediated by this receptor (Jung et al., 2004).

properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N4O3S2/c1-31-16-6-2-14(3-7-16)18-12-27-21(34-13-19(30)28-20-26-10-11-33-20)29(18)15-4-8-17(9-5-15)32-22(23,24)25/h2-12H,13H2,1H3,(H,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLPRPVGWAECPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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